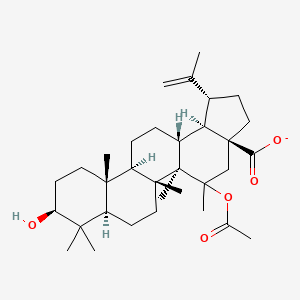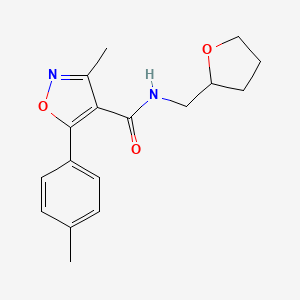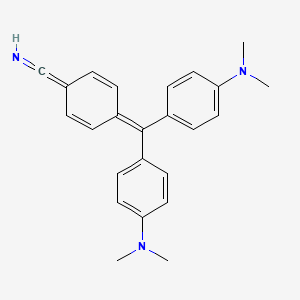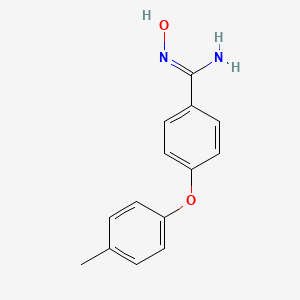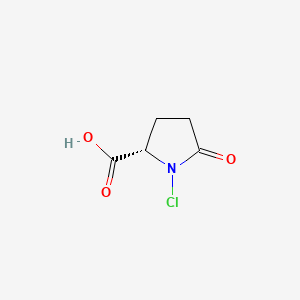
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine is a complex organic compound that features both benzyloxycarbonyl and butoxycarbonyl protective groups. These groups are often used in organic synthesis to protect amine functionalities during chemical reactions. The compound’s structure includes a piperidine ring, which is a common scaffold in medicinal chemistry due to its presence in many pharmacologically active compounds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine typically involves multiple steps. One common approach is to start with a piperidine derivative and introduce the benzyloxycarbonyl (Cbz) and butoxycarbonyl (Boc) protective groups sequentially. The reaction conditions often involve the use of base catalysts and solvents like dichloromethane or tetrahydrofuran.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to ensure the compound’s purity.
Análisis De Reacciones Químicas
Types of Reactions
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts or reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the protective groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine involves its interaction with specific molecular targets. The protective groups can be selectively removed under mild conditions, allowing the compound to participate in various biochemical pathways. The piperidine ring can interact with enzymes and receptors, modulating their activity and leading to potential therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-(((Benzyloxy)carbonyl)amino)-1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid
- 2-(1-Boc-4-(Cbz-Amino)-Piperidin-4-Yl)Acetic Acid
Uniqueness
4-Benzyloxy-carbonyl-amino-1-N-butoxy-carbonyl-4-methyl piperidine is unique due to its dual protective groups, which provide versatility in synthetic applications. The combination of Cbz and Boc groups allows for selective deprotection, enabling the compound to be used in multi-step synthesis without interfering with other functional groups .
Propiedades
Fórmula molecular |
C19H28N2O4 |
|---|---|
Peso molecular |
348.4 g/mol |
Nombre IUPAC |
butyl 4-methyl-4-(phenylmethoxycarbonylamino)piperidine-1-carboxylate |
InChI |
InChI=1S/C19H28N2O4/c1-3-4-14-24-18(23)21-12-10-19(2,11-13-21)20-17(22)25-15-16-8-6-5-7-9-16/h5-9H,3-4,10-15H2,1-2H3,(H,20,22) |
Clave InChI |
UWCLGPXPKJJCRO-UHFFFAOYSA-N |
SMILES canónico |
CCCCOC(=O)N1CCC(CC1)(C)NC(=O)OCC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


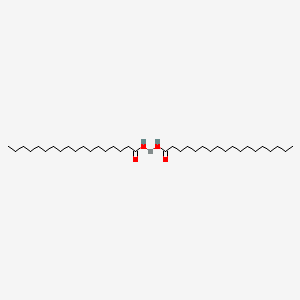
![6-{[1-(Tricyclo[3.3.1.1~3,7~]dec-1-yl)ethyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B13823783.png)
![2,3,4,6,11,11a-hexahydro-1H-pyrazino[2,1-b]quinazoline](/img/structure/B13823788.png)
![bis[(1R,2S,5R)-5-methyl-2-propan-2-ylcyclohexyl] 3,3-dimethoxycyclobutane-1,2-dicarboxylate](/img/structure/B13823791.png)
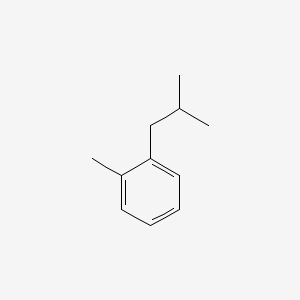

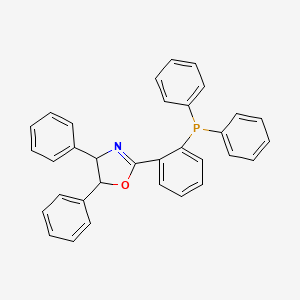
![N-(4-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)naphthalene-2-sulfonamide](/img/structure/B13823811.png)
